2,5-Dihydroxyterephthalonitrile

Catalog No.
S9018621
CAS No.
4655-70-3
M.F
C8H4N2O2
M. Wt
160.13 g/mol
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2,5-Dihydroxyterephthalonitrile

CAS Number

4655-70-3

Product Name

2,5-Dihydroxyterephthalonitrile

IUPAC Name

2,5-dihydroxybenzene-1,4-dicarbonitrile

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2,11-12H

InChI Key

XCVWVIHAUUKVAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)C#N)O)C#N

2,5-Dihydroxyterephthalonitrile (IUPAC name: 2,5-dihydroxybenzene-1,4-dicarbonitrile) is a planar aromatic compound with the molecular formula C₈H₄N₂O₂ and a molecular weight of 176.13 g/mol. Its structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at the 2- and 5-positions and two nitrile (-CN) groups at the 1- and 4-positions (Figure 1).

Structural Analysis

  • Bonding: The electron-withdrawing nitrile groups induce partial positive charges on the aromatic ring, enhancing electrophilic substitution reactivity at the hydroxyl-bearing positions.
  • Tautomerism: The hydroxyl groups may participate in keto-enol tautomerism, though this is less pronounced compared to quinone derivatives like 2,5-dihydroxy-1,4-benzoquinone.
PropertyValue
Molecular FormulaC₈H₄N₂O₂
Molecular Weight176.13 g/mol
CAS Registry NumberNot widely reported
Synonyms1,4-Dicyano-2,5-dihydroxybenzene; 2,5-Dihydroxy-1,4-benzenedicarbonitrile

Historical Context and Discovery Timeline

The synthesis of 2,5-dihydroxyterephthalonitrile remains underdeveloped compared to its carboxylic acid counterpart, 2,5-dihydroxyterephthalic acid (DHTA, CAS 610-92-4), which was first reported in the mid-20th century. Key milestones include:

  • 2011: A patent (WO2012155368A1) detailed Grignard reagent-based methods for DHTA synthesis, suggesting adaptability for nitrile derivatives via cyanation reactions.
  • 2017: Studies on MOFs using DHTA as a ligand highlighted the potential of nitrile-functionalized analogs for gas storage.

Significance in Organic and Materials Chemistry

2,5-Dihydroxyterephthalonitrile bridges organic synthesis and materials engineering:

  • Coordination Chemistry: The nitrile and hydroxyl groups enable chelation with transition metals (e.g., Zr, Ti), forming stable complexes for MOFs.
  • Polymer Science: As a monomer, it can undergo polycondensation to produce high-performance polymers with thermal stability and porosity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

160.027277375 g/mol

Monoisotopic Mass

160.027277375 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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